Product packaging for Ethylbenzene(Cat. No.:CAS No. 68908-88-3)

Ethylbenzene

Cat. No.: B3423209
CAS No.: 68908-88-3
M. Wt: 106.16 g/mol
InChI Key: YNQLUTRBYVCPMQ-UHFFFAOYSA-N
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Description

Ethylbenzene (C₈H₁₀) is a colorless, highly flammable liquid with a characteristic aromatic odor similar to gasoline . It is a monocyclic aromatic hydrocarbon of major industrial importance, primarily serving as a key intermediate in the production of styrene via catalytic dehydrogenation; over 99% of commercially produced this compound is consumed for this purpose . Styrene, in turn, is the fundamental monomer for polystyrene and a wide range of copolymers like ABS (Acrylonitrile Butadiene Styrene) and SBR (Styrene-Butadiene Rubber), which are critical to the plastics, rubber, and electronics industries . Beyond its dominant role in styrene manufacturing, this compound is a valuable solvent and reagent in research and industrial applications. It finds use in the formulation of dyes, varnishes, paints, lacquers, adhesives, inks, and synthetic rubber . It also functions as an anti-knock agent in aviation and automotive fuels to increase octane ratings , and is a component in the synthesis of other chemicals such as acetophenone and cellulose acetate . From a toxicological perspective, this compound exposure is associated with health risks. Inhalation can cause respiratory tract and ocular irritation in humans , and animal studies have reported serious effects on the liver, kidneys, and hearing (ototoxicity) following inhalation . The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B) . Researchers must handle it with appropriate precautions, as it is highly flammable and forms explosive mixtures with air . This product is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10<br>C8H10<br>C6H5C2H5 B3423209 Ethylbenzene CAS No. 68908-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethylbenzene
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InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3
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InChI Key

YNQLUTRBYVCPMQ-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1
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Molecular Formula

C8H10
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Related CAS

27536-89-6
Record name Benzene, ethyl-, homopolymer
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DSSTOX Substance ID

DTXSID3020596
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Molecular Weight

106.16 g/mol
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Physical Description

Ethylbenzene appears as a clear colorless liquid with an aromatic odor. Flash point 59 °F. Less dense than water (at 7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent and to make other chemicals., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Liquid, Colorless liquid with an aromatic odor; [NIOSH], COLOURLESS LIQUID WITH AROMATIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

277.2 °F at 760 mmHg (NTP, 1992), 136.2 °C, 136 °C, 277 °F
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Flash Point

59 °F (NTP, 1992), 12.8 °C, 15.0 °C (59.0 °F) - closed cup, 64 °F (18 °C) - closed cup, 70 °F (21 °C) - closed cup, 18 °C c.c., 55 °F
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 170 mg/L at 25 °C (average of 16 literature ranging from 131-212 mg/L at 25 °C), In water, 169 mg/L at 25 °C, In water, 0.014 g/100 mL at 15 °C, Soluble in all proportions in ethyl alcohol and ethyl ether, For more Solubility (Complete) data for ETHYLBENZENE (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.015, 0.01%
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Density

0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8626 g/cu cm at 25 °C, Density of saturated vapor-air mixture at 760 mm Hg (air= 1): 1.03 (26 °C); specific dispersion: 174.6, Cricital density: 2.67 mmol/cu m; critical volume: 374.0 cu m/mol, Relative density (water = 1): 0.9, 0.87
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7, 3.66
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Vapor Pressure

10 mmHg at 85.1 °F ; 5 mmHg at 57.0 °F; 760 mmHg at 277.2 °F (NTP, 1992), 9.6 [mmHg], 9.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 7 mmHg
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Color/Form

Colorless liquid

CAS No.

100-41-4, 68908-88-3
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Melting Point

-139 °F (NTP, 1992), -94.95 °C, -95 °C, -139 °F
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Advanced Synthetic Methodologies for Ethylbenzene and Its Precursors

Catalytic Alkylation Reactions for Ethylbenzene (B125841) Production

Heterogeneous Catalysis in this compound Synthesis

The shift from homogeneous catalysts, such as aluminum chloride (AlCl₃), to heterogeneous solid acid catalysts has been a major development in this compound production. This transition was driven by the need to overcome the significant drawbacks associated with homogeneous systems, including issues with catalyst separation, disposal of corrosive waste streams, and safety concerns. Solid acid catalysts, particularly zeolites, are non-corrosive, environmentally benign, and can be regenerated, making them highly advantageous for large-scale industrial processes.

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic properties, making them exceptionally effective catalysts for benzene (B151609) alkylation. The choice of zeolite and reaction phase (vapor or liquid) is critical in optimizing the process.

Vapor-Phase Alkylation: This process, often utilizing ZSM-5 zeolite, is typically operated at higher temperatures (350–450°C) and moderate pressures. ZSM-5 possesses a unique 10-membered ring channel system that imparts shape selectivity. This structural feature favors the formation of this compound and limits the production of larger polyalkylated byproducts, as the diffusion of these bulkier molecules within the zeolite pores is restricted. While highly effective, vapor-phase processes can be energy-intensive due to the high operating temperatures.

Liquid-Phase Alkylation: Liquid-phase processes have become increasingly prevalent, largely replacing the older vapor-phase technologies. These processes operate at lower temperatures (175–250°C) and higher pressures, sufficient to maintain the reactants in the liquid phase. Zeolites such as Y, Beta (BEA), and MCM-22 are commonly employed.

Zeolite Beta is recognized for its high activity due to its three-dimensional 12-ring channel system and strong acid sites.

Zeolite Y is another large-pore zeolite used in commercial processes.

MCM-22 has a unique structure with two independent pore systems, including 10-ring channels and larger 12-ring "supercages." This structure provides high selectivity towards this compound, even at low benzene-to-ethylene molar ratios, and demonstrates excellent stability.

Liquid-phase alkylation generally offers several advantages over its vapor-phase counterpart, including lower energy consumption, reduced formation of byproducts like xylenes (B1142099), and longer catalyst life.

The performance of these zeolites is influenced by their structural properties and reaction conditions, as detailed in the comparative table below.

Interactive Data Table: Performance of Zeolite Catalysts in this compound Synthesis

Catalyst Phase Temperature (°C) Benzene/Ethylene (B1197577) Molar Ratio Ethylene Conversion (%) This compound Selectivity (%) Key Features & Findings
ZSM-5 Vapor 350 - 450 4:1 - 7:1 > 99 ~80 - 85 Shape-selective 10-ring structure limits polyalkylation. High temperatures required.
Zeolite Y Liquid 175 - 315 3:1 - 10:1 ~100 ~92 Used in early liquid-phase processes; operates at lower temperatures than vapor-phase.
Zeolite Beta Liquid ~200 4:1 High High High catalytic activity due to 3D 12-ring pore structure and strong acidity.
MCM-22 Liquid ~200 2:1 High ~84 Unique dual-pore system provides high selectivity and stability, even at low B/E ratios.

Solid superacid catalysts represent a class of materials with acid strengths greater than that of 100% sulfuric acid. Their exceptional acidity allows them to catalyze alkylation reactions at lower temperatures with high efficiency, potentially leading to enhanced yields of this compound and improved selectivity by minimizing side reactions. Materials such as sulfated zirconia (SO₄²⁻/ZrO₂) and tungstated zirconia (WO₃/ZrO₂) have been investigated for benzene alkylation. These catalysts exhibit high activity; however, their commercial application has been limited by challenges related to rapid deactivation and the cost of synthesis and regeneration. Research continues to focus on improving the stability and robustness of solid superacids to make them viable for industrial-scale this compound production.

Research into new catalytic materials aims to overcome the limitations of conventional zeolites, primarily related to diffusion constraints imposed by their microporous structure. The development of hierarchical and mesoporous catalysts is a key area of focus.

Hierarchical Zeolites: These materials are designed to contain a combination of micropores and larger mesopores (2–50 nm) within a single catalyst particle. This bimodal pore structure significantly enhances mass transport. Reactants can quickly access the active sites located within the micropores via the interconnected mesopore network, and the bulkier product molecules can diffuse out more easily. This improved diffusion reduces the likelihood of secondary reactions, such as the further alkylation of this compound to dithis compound, thereby increasing selectivity for the desired product. Mesoporous zeolite single crystals have demonstrated both improved activity and higher selectivity compared to conventional zeolite catalysts in the alkylation of benzene with ethene.

Mesoporous Aluminosilicates: Materials like MCM-41 and SBA-15 feature highly ordered, uniform mesopores and large surface areas. By incorporating aluminum into their silica (B1680970) frameworks, these materials can be endowed with acidic properties suitable for catalyzing alkylation reactions. While their acidity is generally milder than that of zeolites, their large pores facilitate the diffusion of bulky molecules, which is advantageous for minimizing coke formation and deactivation. These materials have shown promise as catalysts for various alkylation reactions, offering a potential alternative to traditional microporous zeolites.

Homogeneous Catalysis in this compound Synthesis

Historically, the industrial production of this compound was dominated by homogeneous catalysis, primarily using Lewis acids like aluminum chloride (AlCl₃) and mineral acids such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). In these systems, the catalyst exists in the same phase as the reactants.

The mechanism involves the formation of a highly reactive electrophile. For example, when using AlCl₃ with an ethyl halide (e.g., ethyl chloride), the AlCl₃ abstracts the halide to form a carbocation. In processes using ethylene, a co-catalyst like hydrogen chloride (HCl) is used. The HCl protonates the ethylene, and the resulting ethyl carbocation is stabilized by the [AlCl₄]⁻ complex. This electrophilic species then attacks the benzene ring in a classic Friedel-Crafts alkylation reaction.

Despite their high activity, homogeneous catalysts suffer from several significant disadvantages that have led to their widespread replacement by heterogeneous systems. These drawbacks include:

Corrosivity: The acidic catalysts are highly corrosive, necessitating expensive materials for reactor construction.

Separation and Disposal: Separating the catalyst from the product stream is difficult and energy-intensive. The process generates large quantities of acidic and often toxic sludge, creating significant environmental and disposal challenges.

Catalyst Consumption: The catalyst is consumed during the reaction and cannot be easily regenerated, adding to operational costs.

Due to these environmental, safety, and economic concerns, homogeneous catalysis for this compound production is now largely considered an obsolete technology in large-scale manufacturing.

Non-Conventional Routes and Emerging Technologies in this compound Synthesis

Emerging technologies are exploring novel catalytic pathways and raw materials to produce this compound, aiming for processes that are more economical and environmentally friendly than the traditional two-step method involving ethane (B1197151) dehydrogenation followed by benzene-ethylene alkylation. acs.orgacs.org

A significant advancement is the development of a one-step process for this compound synthesis directly from ethane and benzene. acs.org This method circumvents the high energy consumption and process complexities associated with the conventional two-step reaction. acs.orgacs.org The process integrates two key reactions on a bifunctional catalyst: the dehydrogenation of ethane to ethylene on metal active sites and the subsequent alkylation of benzene with the in situ-formed ethylene on acid active sites. acs.orgcore.ac.uk

Research has focused on developing efficient dual-active center catalysts. One such catalytic model is PtZnPr/ZSM-5, where platinum (Pt) serves as the metallic dehydrogenation center, and the zeolite ZSM-5 provides the acid sites for alkylation. acs.orgfigshare.com The addition of zinc (Zn) and praseodymium (Pr) as auxiliaries enhances the dispersion of the metals, reduces the formation of coke precursors, and modifies the acidity of the zeolite, leading to a significantly extended catalyst lifetime. acs.orgfigshare.com On the PtZnPr/ZSM-5 catalyst, a benzene conversion of nearly 17% has been achieved, with a catalyst life over 6.5 times longer than that of a standard Pt/ZSM-5 catalyst. acs.org Another study using a 1.5Pt/HZSM-5 catalyst demonstrated long-term stability over 22 hours with a high this compound selectivity of 42%. researchgate.net

Catalyst Performance in One-Step this compound Synthesis from Ethane and Benzene
CatalystKey FeaturesAchieved Benzene ConversionThis compound SelectivityNotable OutcomesReference
PtZnPr/ZSM-5Dual-active center with Pt for dehydrogenation and ZSM-5 for alkylation. Zn and Pr act as promoters.~17%Not specifiedCatalyst life improved by over 6.5 times compared to Pt/ZSM-5. acs.org
1.5Pt/HZSM-5Bifunctional catalyst with Pt sites for dehydrogenation and Brønsted acid sites for alkylation.Not specified42%Demonstrated long-term stability over 22 hours. researchgate.net

Another innovative approach is the direct, one-step production of this compound from synthesis gas (syngas) and benzene. acs.org This route is significant as it utilizes syngas, a readily available and potentially low-cost feedstock, as an alternative alkylating agent to pure ethylene. acs.orgacs.org The process integrates syngas conversion to ethylene with the alkylation of benzene in a single reactor, which shortens the reaction path and reduces energy consumption. acs.org

A successful strategy employs a three-bed catalytic system connected in series within a single reactor. acs.orgacs.org

First Bed (ZnAl₂O₄/SAPO-34): Syngas is first converted into methanol (B129727) and dimethyl ether (DME) on ZnAl₂O₄. These intermediates are then converted to low-carbon olefins on SAPO-34. acs.org

Second Bed (SAPO-34): This layer continues the conversion of any remaining methanol or DME into olefins. acs.org

Third Bed (ZSM-5): The ethylene produced in the previous stages reacts with benzene via alkylation on the ZSM-5 catalyst to form this compound. acs.org

The selectivity towards this compound is highly dependent on the properties of the ZSM-5 catalyst, particularly its Brønsted acid site density. acs.org An optimal density is crucial, as excessive acidity can lead to the undesirable isomerization of this compound into xylene. acs.org Research has shown that with a Brønsted acid site density of 0.7 mmol/g, an this compound selectivity as high as 87% can be achieved, with the byproduct xylene being limited to just 0.3%. acs.org This catalytic system has demonstrated stability with no deactivation observed after 100 hours of operation. acs.orgacs.org

The conversion of biomass and plastic waste into valuable chemicals, known as valorization, represents a promising avenue for sustainable this compound production.

Lignin (B12514952) Valorization: Lignin, an abundant aromatic biopolymer, can be converted into this compound through a multi-step catalytic process. rsc.orgrsc.org One reported method involves a two-step route:

Hydrodeoxygenation (HDO): Corncob lignin is first treated over a Nickel/Silicalite-1 (Ni/S-1) catalyst at 300 °C and 6 MPa of H₂. This step breaks down the complex lignin structure, yielding ethylcyclohexane (B155913) with a selectivity of 42%. rsc.orgrsc.org

Dehydrogenation: The resulting ethylcyclohexane is separated and then dehydrogenated over a Pt–Sn/Al₂O₃ catalyst at 500 °C. This final step produces this compound with a high yield of 99.3%. rsc.orgrsc.org

Waste Plastic (Polystyrene) Valorization: Polystyrene (PS), a major component of plastic waste, can be chemically recycled to produce this compound. osti.govupenn.edu Catalytic fast pyrolysis is one effective method, where waste PS is vaporized and catalytically converted over a catalyst like ultra-stable Y (USY) zeolite. osti.gov This process can yield a 54-fold increase in this compound production compared to the pyrolysis of other plastics like polycarbonate. osti.gov

Another approach involves thermal pyrolysis to break down the polystyrene into a styrene-rich liquid, followed by hydrogenation and distillation to yield this compound with up to 90% purity. technologynetworks.com A life-cycle analysis of this method indicated a 50% to 60% reduction in carbon emissions compared to producing this compound from crude oil. technologynetworks.com

Comparison of Valorization Routes to this compound
FeedstockProcessCatalyst(s)Key IntermediateProduct Yield/SelectivityReference
LigninTwo-step: Hydrodeoxygenation followed by Dehydrogenation1. Ni/S-1 2. Pt–Sn/Al₂O₃Ethylcyclohexane99.3% yield of this compound from ethylcyclohexane. rsc.orgrsc.org
PolystyreneCatalytic Fast PyrolysisUltra-stable Y (USY) zeolitesNot applicable (direct conversion)Significantly higher this compound production compared to other plastics. osti.gov
PolystyreneThermal Pyrolysis, Hydrogenation, and DistillationNot specifiedStyrene-rich liquid90% pure this compound. technologynetworks.com

Process Intensification and Reactor Engineering in this compound Manufacturing

Process intensification aims to develop smaller, more energy-efficient, and safer manufacturing technologies. In this compound production, this is being achieved through advanced reactor designs that integrate reaction and separation steps.

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation in a single unit. For the liquid-phase alkylation of benzene with ethylene, an RD column can be used where the catalyst is packed within the distillation column. acs.orgdatapdf.com

In this setup, reactants are fed into the column, and as the reaction proceeds, the products are continuously separated based on their boiling points. The heat generated by the exothermic alkylation reaction is efficiently removed by the evaporation of the liquid phase, allowing for better temperature control. acs.orgdatapdf.com A key advantage is that the liquid molar fraction of ethylene within the catalyst bed is kept very low (around 0.0003–0.001), which significantly suppresses coke formation and catalyst deactivation. acs.org This allows for the use of lower benzene-to-ethylene feed ratios (1.5–2.0) while still achieving full ethylene conversion and high selectivity towards this compound (>99.7%). acs.orgresearchgate.net The result is a longer catalyst life and a simplified downstream separation process, as byproducts like xylene and toluene (B28343) are often not produced. acs.orgdatapdf.com

Membrane reactors integrate a chemical reaction with a membrane-based separation process within a single vessel. While much of the research focuses on the dehydrogenation of this compound to styrene (B11656), the principles can be applied to enhance other thermodynamically limited reactions. researchgate.net In such a reactor, one of the products can be selectively removed through the membrane as it is formed, which shifts the reaction equilibrium towards the product side, thereby increasing the conversion of reactants beyond what is achievable in a conventional fixed-bed reactor. researchgate.net

For instance, in the dehydrogenation of this compound, a microporous membrane can be used to continuously remove hydrogen, leading to a significant improvement in this compound conversion and styrene yield. researchgate.net Modeling studies have predicted that this compound conversion could be increased from ~39% in a simple fixed-bed reactor to ~85% in a catalytic membrane reactor configuration. researchgate.net This concept of in situ product removal to overcome equilibrium limitations is a powerful tool for process intensification in the manufacturing of this compound and related chemicals.

Chemical Reactivity and Transformation Pathways of Ethylbenzene

Catalytic Dehydrogenation of Ethylbenzene (B125841) to Styrene (B11656) Monomer

The industrial production of styrene relies heavily on the catalytic dehydrogenation of this compound. This process, while well-established, involves complex reaction networks and faces challenges related to equilibrium limitations, catalyst deactivation, and byproduct formation.

A variety of catalysts have been developed and employed to enhance the efficiency and selectivity of this compound dehydrogenation.

Chromia-Alumina (CrOx/Al2O3) Catalysts: Chromia supported on alumina (B75360) (CrOx/Al2O3) is another widely studied and utilized catalytic system for this compound dehydrogenation whiterose.ac.ukresearchgate.netrsc.orgrsc.orgwhiterose.ac.uk. The catalytic activity of these materials is critically dependent on the reduction of chromium from its initial Cr(VI) state to the catalytically active Cr(III) state whiterose.ac.ukresearchgate.netrsc.orgrsc.orgwhiterose.ac.uk. This reduction can be facilitated by this compound itself or by concurrent side reactions. Research has demonstrated that controlled coke deposition on CrOx/Al2O3 catalysts can be advantageous. Pre-treatment or "pre-coking" with aromatic compounds like benzene (B151609) has been shown to enhance dehydrogenation activity and styrene selectivity by deactivating undesirable acid sites and promoting the reduction of chromium species rsc.org. Ethylene (B1197577) is identified as a primary precursor for coke formation during this compound dehydrogenation over these catalysts rsc.org. Studies employing these catalysts have been conducted across a temperature range of 500 °C to 700 °C whiterose.ac.ukresearchgate.netrsc.orgwhiterose.ac.uk, with modified catalysts, such as ceria-promoted CrOx/Al2O3, exhibiting enhanced activity at lower temperatures researchgate.net.

Platinum-based Catalysts (Pt/SiO2): While platinum-based catalysts are generally recognized for their high activity in dehydrogenation reactions, specific detailed research findings on Pt/SiO2 for industrial this compound dehydrogenation to styrene are less extensively documented in the provided literature compared to iron or chromia-alumina systems. Platinum catalysts can be highly effective but may also promote cracking and coke formation, necessitating careful optimization of the support material and promotional additives. Their application might be explored in specialized catalytic systems or in conjunction with other functionalities, such as hydrogen removal in membrane reactors core.ac.uk.

The dehydrogenation of this compound to styrene is an endothermic and reversible reaction: C₆H₅CH₂CH₃ ⇌ C₆H₅CH=CH₂ + H₂ This equilibrium limitation means that higher temperatures and lower pressures favor increased styrene yields tandfonline.comnih.govpsu.edu. Industrial processes typically operate within a temperature range of 550-650 °C nih.gov.

Kinetic modeling is essential for reactor design and process optimization. Various kinetic models, often employing Langmuir-Hinshelwood or Hougen-Watson formalisms, have been developed to describe the intricate reaction network core.ac.ukacs.orgacs.org. These models account for the rates of dehydrogenation, cracking, and other side reactions, as well as adsorption and desorption phenomena on the catalyst surface. For instance, a two-dimensional coupled reaction kinetics and reactor model has been developed to accurately predict product yields and optimize operating conditions acs.org.

Side reactions and coke formation are critical factors influencing the efficiency and longevity of this compound dehydrogenation catalysts.

Key Side Reactions:

Steam Reforming and RWGS: These reactions, particularly when coupled with dehydrogenation, can alter the reaction pathway and catalyst surface chemistry. The presence of CO₂ generated from chromium reduction and coke gasification can facilitate a partially oxidative dehydrogenation, thereby enhancing styrene selectivity through coupling with the RWGS reaction researchgate.netwhiterose.ac.ukresearchgate.netrsc.orgwhiterose.ac.uk.

Coke Formation and Catalyst Deactivation: Coke deposition on the catalyst surface is a major cause of deactivation, occurring by blocking active sites and altering catalyst properties imamu.edu.sawhiterose.ac.ukresearchgate.netrsc.orgrsc.orgpsu.eduacs.orgresearchgate.netuwo.ca. Coke formation is often linked to cracking reactions and is sensitive to reaction temperature and feed composition. Strategies to mitigate coke formation include the use of steam as a diluent tandfonline.comimamu.edu.sa and the optimization of reaction conditions. Notably, the strategic deposition of coke, such as through pre-coking with benzene, can sometimes improve catalyst performance by selectively deactivating acid sites and promoting the reduction of active metal species rsc.org.

Multi-Stage Spherical Reactors: Multi-stage reactor designs, often employing spherical reactors packed with catalyst between concentric shells, offer advantages such as reduced pressure drop and improved heat management. Modeling and optimization studies suggest that these configurations can significantly enhance styrene production and yield compared to conventional designs bme.huresearchgate.netbme.hugoogle.com. For example, simulations of a triple-reactor system indicated an increase in conversion efficiency from 96% to 99.9% bcrec.id.

Membrane Reactors: Membrane reactors (MRs) integrate reaction and separation processes. By selectively removing the hydrogen produced during dehydrogenation through a membrane, the reaction equilibrium is shifted towards styrene formation, thereby increasing conversion and yield nih.govtandfonline.comresearchgate.netresearchgate.netresearchgate.net. For instance, studies using palladium-silver (Pd-Ag) membrane reactors with iron oxide catalysts have demonstrated higher this compound conversions compared to conventional packed-bed reactors researchgate.netresearchgate.net. Reported improvements in this compound conversion can be around 15% tandfonline.com, with specific examples showing 74.8% conversion in a membrane reactor versus 67.5% in a fixed-bed reactor at 610 °C researchgate.net. This technology can lead to substantial increases in styrene yield, with simulations suggesting potential yield increases of up to 40.98% nih.gov.

Oxidation Chemistry of this compound

This compound can also undergo selective oxidation reactions to produce valuable oxygenated organic compounds.

The selective catalytic oxidation of this compound is a route to produce compounds such as acetophenone (B1666503), benzaldehyde (B42025), 1-phenylethanol (B42297), and benzoic acid nih.govmdpi.comresearchgate.netresearchgate.netnanochemres.orgacs.org. Acetophenone is often the most sought-after product due to its applications in pharmaceuticals, fragrances, and resins nih.govresearchgate.netacs.org. These reactions typically employ oxidants like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), or molecular oxygen (O₂), with the choice of catalyst and reaction conditions being critical for achieving high selectivity nih.govmdpi.comresearchgate.netacs.org.

Catalyst Systems for Selective Oxidation:

Gold-based Catalysts: Gold nanoparticles supported on zinc oxide (Au/ZnO) have demonstrated high selectivity towards acetophenone in the oxidation of this compound using TBHP nih.gov.

Cobalt-based Catalysts: Encapsulated cobalt nanoparticles on carbon nanotubes (Co@C/CNTs) have shown high catalytic performance for the liquid-phase oxidation of this compound with O₂, yielding acetophenone with good conversion and selectivity researchgate.net. Other cobalt-containing systems, such as Ce₀.₉Co₀.₁O₂, have also shown promise researchgate.net.

Copper-based Catalysts: Heterogeneous catalysts involving copper, such as Fe₃O₄@SiO₂/CPTMS/[Cu(tyr)₂]n, have been utilized with H₂O₂ for the selective oxidation of this compound, often showing higher selectivity for acetophenone over benzaldehyde nanochemres.org.

Other Systems: Heteropolytungstates, particularly Co₁.₅PW₁₂O₄₀ supported on activated carbon, have proven effective in the side-chain oxidation of this compound, yielding acetophenone as the primary product researchgate.net. Oxidative dehydrogenation (ODH) using mixtures of CO₂ and O₂ over K/CeO₂ catalysts has also achieved significant this compound conversion and styrene selectivity under milder temperature conditions mdpi.com.

Data Tables

Table 1: Performance of Key Catalysts in this compound Dehydrogenation

Catalyst SystemKey Promoter/SupportTypical Reaction ConditionsThis compound Conversion (%)Styrene Selectivity (%)Reference(s)
K-promoted Iron OxideK₂O~620°C, Steam/EB ratio ~15:1, atmospheric pressure imamu.edu.sacore.ac.uk~64% (overall, 2-stage)Not specified imamu.edu.sacore.ac.uk
CrOx/Al₂O₃Al₂O₃500-700°C whiterose.ac.ukresearchgate.netrsc.orgwhiterose.ac.ukVariesVaries whiterose.ac.ukresearchgate.netrsc.orgwhiterose.ac.uk
5% Ce/20% Cr/Al₂O₃Ce, Cr₂O₃/Al₂O₃500°C researchgate.netNot specifiedNot specified researchgate.net
Fe-K-Ce-Mo mixed oxideK, Ce, MoNot specifiedNot specifiedNot specified researchgate.net

Table 2: Comparison of Reactor Configurations for this compound Dehydrogenation

Reactor ConfigurationEnhancement in Conversion/YieldTypical ConditionsReference(s)
Membrane Reactor~15% increase in EB conversion600-640°C, Pd-Ag membrane tandfonline.comresearchgate.net tandfonline.comresearchgate.net
Membrane Reactor74.8% EB conversion610°C, Silicalite-1 membrane, Fe₂O₃ catalyst researchgate.net
Fixed-Bed Reactor67.5% EB conversion610°C, Fe₂O₃ catalyst (for comparison) researchgate.net
Membrane Reactor~40.98% increase in styrene yield(Simulation results) nih.gov
Multi-Stage Reactor96% to 99.9% conversion(Aspen HYSYS simulation, triple reactor system) bcrec.id

Table 3: Selective Oxidation of this compound

Catalyst SystemOxidantTypical Reaction ConditionsMajor Product(s)Selectivity to Major Product (%)Reference(s)
Au/ZnOTBHP100°C, 24 h, Acetonitrile (B52724)AcetophenoneHigh nih.gov
Co@C/CNTsO₂Liquid phaseAcetophenoneGood researchgate.net
Fe₃O₄@SiO₂/CPTMS/[Cu(tyr)₂]nH₂O₂Not specifiedAcetophenoneHigher than Benzaldehyde nanochemres.org
K/CeO₂CO₂-O₂500°C, 5.0 h⁻¹ space velocity, CO₂:O₂ = 1:4 molar ratioStyrene97.5% mdpi.com

Environmental Geochemistry and Atmospheric Chemistry of Ethylbenzene

Atmospheric Transport and Dispersion Modeling of Ethylbenzene (B125841)

This compound's journey through the atmosphere is primarily governed by its volatility, which allows it to readily move from soil and water into the air, where it exists predominantly as a vapor. This characteristic is a key factor in its atmospheric transport and dispersion. Models simulating the movement of airborne pollutants are crucial for understanding the extent of this compound's impact on air quality.

Atmospheric dispersion models are mathematical tools that simulate how pollutants like this compound disperse in the atmosphere. These models incorporate various data inputs, including meteorological conditions (such as wind speed and direction, atmospheric turbulence, and ambient air temperature), the characteristics of the emission source, and the topography of the area. The goal is to estimate the downwind concentration of the pollutant.

Several types of atmospheric dispersion models exist, ranging from simple screening models to more complex and data-intensive regulatory models. For instance, the Industrial Source Complex (ISCLT) model has been used to estimate the annual average concentrations of benzene (B151609), a related compound, in the vicinity of industrial plants. Such models are vital for assessing compliance with air quality standards and for developing effective emission control strategies.

The atmospheric lifetime of this compound is relatively short, with a photooxidation half-life in the air reported to be between 0.5 hours and two days, and other estimates suggesting around three days. This degradation, primarily through reaction with hydroxyl radicals, limits the long-range atmospheric transport of this compound.

Specialized models like the HYbrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) model are widely used for computing air parcel trajectories and complex transport and dispersion simulations. These models can track and forecast the movement of various airborne substances, including pollutants from industrial sources. Furthermore, models like the Community Multiscale Air Quality (CMAQ) model have been adapted to simulate the atmospheric fate and transport of volatile organic compounds such as benzene, providing insights into their spatial and temporal distribution.

The data table below summarizes key parameters relevant to the atmospheric transport of this compound.

ParameterValue/DescriptionImplication for Atmospheric Transport
Vapor Pressure HighPromotes partitioning into the atmosphere.
Atmospheric Half-life 0.5 hours to 3 daysLimits long-range transport due to degradation.
Primary Degradation Pathway Reaction with hydroxyl radicalsA key factor in its atmospheric lifetime.
Dispersion Modeling Inputs Wind speed, atmospheric stability, source emissionsEssential for predicting downwind concentrations.

These modeling efforts are critical for regulatory agencies and researchers to predict air quality impacts and to formulate strategies to mitigate potential risks associated with this compound emissions.### 4.2. Photo-oxidation and Hydroxyl Radical Reactions of this compound in the Troposphere

In the troposphere, the primary fate of this compound is its degradation through photo-oxidation, a process initiated mainly by reactions with hydroxyl (OH) radicals. This chemical transformation is a key factor in determining the atmospheric lifetime of this compound and its contribution to the formation of secondary air pollutants.

The reaction between this compound and OH radicals is the principal removal mechanism for this compound from the atmosphere. This reaction is relatively rapid, leading to an estimated atmospheric half-life for this compound of approximately 1 to 3 days. The process begins with the OH radical either abstracting a hydrogen atom from the ethyl group or adding to the aromatic ring. Theoretical studies suggest that OH addition to the ortho position of the aromatic ring is the dominant initial reaction pathway.

Following the initial reaction with the OH radical, a series of complex chemical reactions ensue. The resulting this compound-OH adducts readily react with molecular oxygen (O₂) in the atmosphere. This leads to the formation of this compound peroxy radicals. These peroxy radicals are key intermediates that can undergo further reactions, including isomerization to form more stable epoxide radicals or reactions with other atmospheric constituents like nitrogen oxides (NOx).

The photo-oxidation of this compound contributes to the formation of various secondary pollutants. These products include ethyl-phenol, formed through hydrogen abstraction by O₂, and nitro-ethylbenzene, which is a predominant product in environments with high concentrations of NOx. Other potential products include 5-ethyl-6-oxo-2,4-hexadienal, furan, and ethyl-glyoxal, which can be formed from the subsequent reactions of peroxy radicals.

AspectDescriptionKey Intermediates/Products
Primary Oxidant Hydroxyl (OH) radical-
Initial Reaction OH addition to the aromatic ring or H-abstraction from the ethyl groupThis compound-OH adducts
Subsequent Reactions Reaction with O₂, isomerization, reaction with NOxThis compound peroxy radicals, epoxide radicals
Major Products Ethyl-phenol, nitro-ethylbenzene5-ethyl-6-oxo-2,4-hexadienal, furan, ethyl-glyoxal
Atmospheric Half-life Approximately 1 to 3 days-

Understanding the mechanisms and products of this compound photo-oxidation is crucial for accurately modeling air quality and assessing the environmental impact of this prevalent aromatic hydrocarbon.

Photo-oxidation and Hydroxyl Radical Reactions of this compound in the Troposphere

Formation of Peroxyacetyl Nitrate (B79036) (PAN) from this compound Precursors

The atmospheric photo-oxidation of this compound is a significant pathway that can lead to the formation of peroxyacetyl nitrate (PAN), a key component of photochemical smog. PAN is a secondary pollutant, meaning it is not directly emitted into the atmosphere but is formed through chemical reactions involving precursor pollutants in the presence of sunlight.

The formation of PAN from this compound begins with the initial reaction of this compound with hydroxyl (OH) radicals, as described in the previous section. This reaction produces peroxy radicals. In the presence of nitrogen dioxide (NO₂), these peroxy radicals can react to form PAN.

While the detailed chemical mechanism is complex, the fundamental steps involve the oxidation of the ethyl group of this compound. This oxidation can lead to the formation of acetyl radicals (CH₃CO). These acetyl radicals then combine with molecular oxygen (O₂) to form acetyl peroxy radicals (CH₃C(O)OO). Finally, the acetyl peroxy radicals react with nitrogen dioxide (NO₂) to produce peroxyacetyl nitrate (PAN).

This compound + OH → ... → Acetyl Radical (CH₃CO)

Acetyl Radical (CH₃CO) + O₂ → Acetyl Peroxy Radical (CH₃C(O)OO)

Acetyl Peroxy Radical (CH₃C(O)OO) + NO₂ ⇌ Peroxyacetyl Nitrate (PAN)

The formation of PAN is a reversible reaction, and its stability is highly dependent on temperature. At lower temperatures, PAN is more stable and can be transported over long distances, acting as a reservoir for NOx to remote areas. As temperatures increase, PAN decomposes, releasing NOx and contributing to ozone formation in downwind regions.

Secondary Organic Aerosol (SOA) Formation from this compound Photo-oxidation

The photo-oxidation of this compound in the atmosphere is a significant contributor to the formation of secondary organic aerosol (SOA). SOA is composed of fine particulate matter that is formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) like this compound, followed by the condensation of the lower-volatility products onto existing particles or the formation of new particles.

The process of SOA formation from this compound is initiated by the reaction of this compound with hydroxyl (OH) radicals. This initial step leads to the formation of a variety of oxygenated products. As these products undergo further oxidation, their volatility decreases. When the volatility of these oxidation products becomes sufficiently low, they can partition from the gas phase to the particle phase, contributing to the formation and growth of SOA.

Key steps and factors in SOA formation from this compound include:

Initial Oxidation: The reaction of this compound with OH radicals is the rate-determining step for its atmospheric degradation and subsequent SOA formation.

Formation of Low-Volatility Products: The multi-generational oxidation of this compound leads to the formation of a complex mixture of products with a wide range of volatilities. Products such as dicarbonyls, carboxylic acids, and other highly oxygenated molecules are key precursors to SOA.

Gas-Particle Partitioning: The partitioning of these low-volatility products between the gas and aerosol phases is a critical process in SOA formation. This partitioning is influenced by factors such as the concentration of the organic compounds, the amount of pre-existing aerosol mass, and ambient temperature.

Aerosol Yield: The SOA yield is a measure of the mass of aerosol formed per mass of the precursor VOC reacted. The SOA yield from this compound depends on various factors, including the concentration of NOx, the initial concentration of this compound, and the presence of other pollutants.

The chemical composition of SOA derived from this compound is complex and not fully characterized. However, it is known to contain a variety of oxygenated organic compounds that can have adverse effects on human health and the environment. The formation of SOA from this compound contributes to visibility reduction (haze), impacts climate by scattering and absorbing solar radiation, and can serve as a medium for further atmospheric chemical reactions.

Photochemistry of this compound at Air-Ice Interfaces

The photochemistry of this compound at air-ice interfaces represents a unique and important area of atmospheric chemistry, particularly in cold regions. While the majority of atmospheric reactions involving this compound occur in the gas phase, the presence of ice and snow surfaces can significantly alter its photochemical fate.

Research in this area has highlighted several key aspects:

Adsorption and Surface Reactions: this compound can be adsorbed onto the surface of ice and snow. Once on the surface, it can undergo photochemical reactions that may differ from those in the gas phase. The ice surface can act as a catalyst or a medium that concentrates reactants, potentially leading to different reaction pathways and products.

Enhanced Photolysis: The presence of ice can enhance the photolysis of adsorbed species. The ice matrix can influence the absorption of light and the quantum yields of photochemical reactions. For this compound, this could lead to an increased rate of degradation compared to the gas phase under certain conditions.

Interaction with Other Adsorbed Species: Ice surfaces in the environment are not pure and often contain a variety of other adsorbed chemical species. The co-adsorption of this compound with other pollutants, such as nitrogen oxides (NOx) and oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂), can lead to complex heterogeneous reactions. These reactions can significantly impact the chemical composition of the snowpack and the overlying air.

Release of Products into the Atmosphere: The products of photochemical reactions occurring on ice surfaces can be released back into the atmosphere. This process can alter the chemical composition of the air in polar and alpine regions, influencing local and regional air quality.

The interaction of this compound with soil and sediment is a critical factor in determining its environmental fate and transport. These interactions are primarily governed by sorption and desorption processes, which influence its mobility, bioavailability, and persistence in the subsurface environment.

This compound is classified as having moderate mobility in soils. Its tendency to adsorb to soil and sediment particles is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). The log Koc values for this compound are reported to be in the range of 2.2 to 2.4, with some estimates extending up to 3.04. This moderate sorption potential indicates that while this compound will bind to soil and sediment, a significant portion can remain dissolved in the pore water, making it available for transport.

The primary factor influencing the sorption of this compound in soils and sediments is the organic carbon content. Soils and sediments with higher organic matter content exhibit a greater capacity to adsorb this compound. This is because this compound, being a hydrophobic organic compound, preferentially partitions into the organic fraction of the solid matrix.

Other factors that can affect the sorption-desorption dynamics of this compound include:

Soil and Sediment Texture: The particle size distribution of the soil or sediment can play a role. Clay minerals, due to their high surface area, can contribute to the sorption of this compound.

pH and Salinity: The pH and salinity of the surrounding water can influence the surface charge of soil particles and the solubility of this compound, thereby affecting sorption.

Temperature: Sorption is an exothermic process, meaning that as temperature increases, the amount of this compound adsorbed tends to decrease.

Desorption, the release of adsorbed this compound back into the pore water, is also a crucial process. Studies have shown that the sorption of this compound on marine sediments is a reversible process. This means that changes in environmental conditions, such as an influx of cleaner water, can lead to the release of previously sorbed this compound, acting as a long-term source of contamination.

The table below summarizes the key parameters and factors related to the sorption and desorption of this compound.

Parameter/FactorValue/DescriptionSignificance
Log Koc 2.2 - 3.04Indicates moderate sorption potential and mobility in soil.
Organic Carbon Content Primary influencing factorHigher organic carbon leads to greater sorption.
Soil Texture Clay content is importantFiner textured soils with more clay can increase sorption.
Temperature Inversely related to sorptionHigher temperatures can lead to decreased sorption.
Desorption Reversible processAllows for the slow release of this compound over time.

Understanding these sorption-desorption dynamics is essential for predicting the transport of this compound in the subsurface and for designing effective remediation strategies for contaminated sites.### 4.4. Groundwater Transport and Fate of this compound

The contamination of groundwater by this compound is a significant environmental concern, often stemming from leaking underground storage tanks, industrial spills, and landfill leachate. Once this compound enters the subsurface, its transport and ultimate fate are governed by a combination of physical, chemical, and biological processes.

Due to its moderate water solubility and moderate sorption to soil particles, this compound has a significant potential to leach from contaminated soil and enter the groundwater. Once in the aquifer, it is transported by the bulk movement of groundwater, a process known as advection. The direction and velocity of this transport are determined by the hydraulic gradient and the hydraulic conductivity of the aquifer material.

As the dissolved this compound moves through the aquifer, it forms a contaminant plume. The extent and concentration of this plume are influenced by several factors:

Dispersion: This process causes the plume to spread out from its center, leading to a decrease in concentration at the core of the plume and an increase at its edges.

Sorption: As the groundwater flows through the aquifer matrix, this compound can adsorb to the organic carbon present in the aquifer solids. This process retards the movement of the this compound plume relative to the groundwater flow.

Biodegradation: This is a major process for the natural attenuation of this compound in groundwater. Microorganisms present in the subsurface can use this compound as a source of carbon and energy, breaking it down into less harmful substances. Biodegradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, although aerobic degradation is generally faster. Studies have shown that this compound can be completely degraded in groundwater within a matter of days to weeks under favorable aerobic conditions. Under anaerobic conditions, degradation is slower and may be dependent on the presence of other electron acceptors like nitrate or sulfate (B86663).

The table below outlines the key processes affecting the transport and fate of this compound in groundwater.

ProcessDescriptionImpact on this compound
Advection Transport with the bulk flow of groundwater.Determines the primary direction and speed of plume movement.
Dispersion Spreading of the contaminant plume.Reduces peak concentrations and increases the plume's footprint.
Sorption Partitioning onto aquifer solids.Retards the movement of the plume.
Biodegradation Microbial breakdown of this compound.A primary mechanism for the natural removal of this compound from groundwater.

Monitoring and modeling these processes are essential for assessing the risks associated with this compound-contaminated groundwater and for designing effective remediation strategies.

Volatilization Kinetics of this compound from Environmental Compartments

Volatilization is a primary mechanism for the transport of this compound from terrestrial and aquatic systems to the atmosphere. dcceew.gov.au The rate of this process is governed by the compound's physicochemical properties, particularly its high vapor pressure and Henry's Law constant, as well as environmental factors. who.intnih.gov

This compound's tendency to volatilize is indicated by its Henry's Law constant, which has been reported by various sources. This constant relates the partial pressure of a compound in the gas phase to its concentration in the aqueous phase, signifying its partitioning behavior between air and water.

Table 1: Henry's Law Constant for this compound at 25°C


Value (atm·m³/mol)Source
8.43 x 10⁻³Mackay et al. (1979) [2, 4]
8.7 x 10⁻³Lyman et al. (1982) who.int
0.00843EPA (2021)

Volatilization from Water:

This compound volatilizes rapidly from water surfaces. nih.govtpsgc-pwgsc.gc.ca The kinetics of this process are influenced by factors such as water body dynamics (e.g., river flow, lake mixing) and environmental conditions like wind speed and temperature. The half-life for volatilization from water has been estimated for various scenarios. For instance, the half-life from a model river, 1 meter deep with a current of 1 m/s and a wind velocity of 3 m/s, is estimated to be 3.1 hours. nih.govinchem.org In contrast, the volatilization half-life from a model lake with slower water flow (0.05 m/s) and lower wind speed (0.5 m/s) is estimated to be 4.1 days. nih.gov In still water at a depth of 1 meter, the half-life is estimated to be approximately 5 to 6 hours. inchem.org

Temperature plays a crucial role in volatilization kinetics. Studies in a marine mesocosm demonstrated significant seasonal variation in the volatilization half-life of this compound. inchem.org

Table 2: Estimated Volatilization Half-life of this compound from Water


Water Body/ConditionEstimated Half-LifeSource
Model River (1m deep, 1 m/s flow, 3 m/s wind)3.1 hours[3, 4]
Model Lake (1m deep, 0.05 m/s flow, 0.5 m/s wind)4.1 days nih.gov
Still Water (1m deep)~5-6 hours nih.gov
Marine Mesocosm (Spring, 8-16°C)20 days nih.gov
Marine Mesocosm (Summer, 20-22°C)2.1 days nih.gov
Marine Mesocosm (Winter, 3-7°C)13 days nih.gov

Volatilization from Soil:

The volatilization of this compound from soil is a significant process that influences its residence time and transport in the terrestrial environment. inchem.org The rate of volatilization from soil is controlled by the compound's properties, soil characteristics, and environmental conditions. researchgate.net Research indicates that the volatilization speed of this compound is slower from soil compared to sand and water. nih.gov

Several factors affect the kinetics of this compound volatilization from soil:

Soil Properties: Soil type, including particle size, organic matter content, and moisture content, significantly influences the volatilization rate. researchgate.net this compound moderately adsorbs to soil organic matter, which can retard its volatilization. tpsgc-pwgsc.gc.ca

Environmental Factors: Temperature and wind speed are critical environmental factors. researchgate.net Increased temperature enhances vapor pressure and diffusion rates, while higher wind speed reduces the air boundary layer resistance at the soil surface, promoting faster volatilization. researchgate.net Wind speed has been identified as having the most significant impact on the volatilization rate of aromatic hydrocarbons like benzene from soil. researchgate.net

In a laboratory study, the rapid volatilization of this compound was observed from soil treated with sludge, where an initial concentration of 50 mg/kg was completely removed within six days. inchem.org

Table 3: Factors Influencing this compound Volatilization from Soil


Factor CategorySpecific FactorInfluence on Volatilization RateSource
Soil PropertiesParticle SizeAffects porosity and diffusion pathways
Organic Matter ContentIncreases adsorption, potentially slowing volatilization[6, 18]
Moisture ContentAffects partitioning between soil, water, and air phases
Environmental FactorsTemperatureHigher temperature increases volatilization
Wind SpeedHigher wind speed significantly increases volatilization

Compound Names Mentioned

Benzene

this compound

Styrene (B11656)

Toluene (B28343)

Xylene

Biogeochemical Transformation and Degradation Mechanisms of Ethylbenzene

Microbial Degradation Pathways of Ethylbenzene (B125841)

In the presence of oxygen, bacteria employ powerful oxidative enzymes to initiate the degradation of this compound. These aerobic pathways are generally efficient and lead to the complete breakdown of the aromatic ring.

The initial step in the aerobic catabolism of this compound is an oxidative attack on the molecule, catalyzed by two main classes of enzymes: monooxygenases and dioxygenases. nih.gov These enzyme systems introduce oxygen atoms into the this compound structure, thereby activating the stable aromatic ring for subsequent degradation. nih.gov

Monooxygenases incorporate one atom of molecular oxygen into the this compound molecule. This can occur either on the aromatic ring to form a phenol (B47542) or on the ethyl side chain. nih.gov

Dioxygenases are a crucial enzyme system that incorporates both atoms of molecular oxygen into the aromatic nucleus, forming a cis-dihydrodiol. nih.govresearchgate.net For instance, naphthalene (B1677914) dioxygenase has been shown to aerobically degrade this compound. ethz.ch This initial attack by dioxygenase leads to the formation of 2-hydroxy-substituted compounds which are intermediates for further breakdown. nih.gov

The specific type of oxygenase enzyme utilized can vary between different bacterial strains, leading to different initial intermediates.

Following the initial hydroxylation of the aromatic ring by oxygenases, the resulting dihydroxylated intermediates, such as catechols, are channeled into "lower" degradation pathways. nih.govrsc.org The central step in these pathways is the cleavage of the aromatic ring, which is also catalyzed by specific dioxygenase enzymes. This fission of the ring structure is the critical point of aromatic catabolism. rsc.org There are two primary modes of ring cleavage:

Ortho-cleavage (intradiol fission): In this pathway, the bond between the two hydroxyl-bearing carbon atoms of the catechol intermediate is broken. This process ultimately yields intermediates that can enter the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) and acetyl-CoA. nih.gov

Meta-cleavage (extradiol fission): This pathway involves the cleavage of the bond adjacent to the two hydroxyl groups on the aromatic ring. rsc.orgresearchgate.net The degradation of this compound by some bacteria, such as Pseudomonas sp. strain NCIB 10643, proceeds through an extradiol ring cleavage. ethz.ch

These cleavage pathways effectively dismantle the stable aromatic structure, converting the hydrocarbon into aliphatic acids that can be readily assimilated by central metabolic pathways of the microorganisms. rsc.org

In anoxic environments where oxygen is absent, microorganisms utilize alternative strategies to activate and degrade this compound. These anaerobic pathways are metabolically distinct from their aerobic counterparts and rely on different electron acceptors.

A central mechanism for the anaerobic activation of this compound, particularly by sulfate-reducing and some denitrifying bacteria, involves the addition of fumarate (B1241708). nih.govrsc.org This reaction is catalyzed by succinate synthase enzymes, which are part of the glycyl radical enzyme family. rsc.org The process is initiated by the abstraction of a hydrogen atom from the this compound molecule, creating a hydrocarbon radical. rsc.org This radical then adds to a molecule of fumarate. nih.govrsc.org

In the case of this compound, this addition occurs at the benzylic carbon atom, forming (1-phenylethyl)succinate. nih.gov This initial product is then further metabolized through a series of reactions analogous to β-oxidation, eventually leading to the formation of benzoyl-CoA, a common intermediate in the anaerobic degradation of many aromatic compounds. nih.gov This fumarate addition strategy is a key biochemical solution for activating the otherwise chemically inert side chain of this compound in the absence of oxygen. nih.govrsc.org

Under denitrifying conditions, where nitrate (B79036) serves as the terminal electron acceptor, several bacterial strains have been identified that can completely mineralize this compound to CO2. nih.gov A well-studied example is the denitrifying bacterium Thauera selenatis, including strains like EbN1. nih.gov

The degradation pathway in these organisms differs from the fumarate addition mechanism seen in some sulfate-reducers. In denitrifying bacteria like strain EbN1, the anaerobic degradation of this compound is initiated by a dehydrogenation of the ethyl side chain. nih.gov This process leads to the formation of intermediates such as 1-phenylethanol (B42297) and acetophenone (B1666503). caister.comnih.govsemanticscholar.org The acetophenone is then further carboxylated in a CO2-dependent reaction before the aromatic ring is cleaved. caister.comnih.gov This pathway is substrate-specific, as cells grown on this compound induce a distinct set of proteins compared to those grown on other aromatic hydrocarbons like toluene (B28343). nih.govsemanticscholar.org The ability of these denitrifying bacteria to use this compound as their sole source of carbon and energy highlights the diversity of anaerobic catabolic strategies in microbial communities. nih.govcaister.com

Anaerobic Biodegradation Pathways

Methanogenic and Sulfate-Reducing Conditions

Under anoxic conditions, the biodegradation of this compound proceeds through distinct pathways, particularly in methanogenic and sulfate-reducing environments. While hydrocarbons were once considered inert in the absence of oxygen, research has demonstrated that various anaerobic microorganisms can mineralize this compound. nih.gov

In sulfate-reducing conditions, the degradation pathway differs significantly from that observed in denitrifying bacteria. nih.gov Studies with marine sulfate-reducing bacteria, such as strain EbS7, have shown that the initial activation of this compound does not involve dehydrogenation. nih.gov Instead, it proceeds via the addition of the this compound's benzyl (B1604629) carbon atom to a fumarate molecule, forming (1-phenylethyl)succinate. nih.govresearchgate.net This initial step is analogous to the anaerobic degradation of toluene and n-alkanes. nih.gov The pathway continues through a series of reactions involving carbon skeleton rearrangement and loss of a carboxyl group, eventually forming intermediates like 4-phenylpentanoyl-CoA. nih.govresearchgate.net This complete mineralization of this compound is coupled to the reduction of sulfate (B86663) to sulfide. nih.gov Enrichment cultures from various marine sediments have confirmed this compound-dependent sulfate reduction. nih.gov

Under methanogenic conditions, the degradation of this compound has also been observed, although it can be a slower process. epa.gov Fermentative/methanogenic microcosms developed from creosote-contaminated aquifer solids have demonstrated the ability to degrade this compound, though sometimes not as readily as other BTEX compounds like toluene and xylene. epa.gov In these consortia, this compound is ultimately mineralized to carbon dioxide (CO2) and methane (B114726) (CH4). epa.gov The specific biochemical pathways under methanogenic conditions are less clearly defined than in sulfate-reducing or denitrifying environments but are a crucial part of the natural attenuation of this contaminant in deep anoxic aquifers.

ConditionKey Initial ReactionPrimary IntermediateReference Organism/Culture
Sulfate-Reducing Addition to Fumarate(1-phenylethyl)succinateStrain EbS7
Denitrifying Dehydrogenation(S)-1-PhenylethanolAromatoleum aromaticum EbN1
Methanogenic Mineralization to CO2 and CH4Not fully elucidatedPensacola Aquifer Microcosms

Enzymatic Biotransformations of this compound

The biotransformation of this compound is mediated by a variety of specific enzymes that catalyze its conversion into more easily metabolized intermediates. In anaerobic bacteria, particularly denitrifying species like Aromatoleum aromaticum EbN1, the degradation is initiated by a periplasmic molybdoenzyme called this compound dehydrogenase (EbdABC). researchgate.netresearchgate.netacs.org This enzyme catalyzes the oxygen-independent hydroxylation of this compound to (S)-1-phenylethanol, using water as the source of the hydroxyl group. acs.orgasm.org

Following this initial step, an NAD+-dependent (S)-1-phenylethanol dehydrogenase (Ped) oxidizes the alcohol to acetophenone. researchgate.netresearchgate.netasm.org The degradation pathway continues with the carboxylation of acetophenone, a reaction catalyzed by a complex, ATP-dependent acetophenone carboxylase (ApcABCDE). researchgate.netasm.org The resulting benzoylacetate is then activated to its CoA-thioester by benzoylacetate CoA-ligase (Bal), which is subsequently cleaved by a thiolase into benzoyl-CoA and acetyl-CoA. researchgate.netasm.orgethz.ch Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds. ethz.ch

In aerobic organisms, and even in human metabolism, the enzymatic transformation involves different enzyme systems. The initial hydroxylation of this compound is primarily catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govnih.gov In human liver microsomes, CYP2E1 has been identified as the major enzyme responsible for the high-affinity conversion of this compound to 1-phenylethanol. nih.govnih.gov Other isoforms, such as CYP1A2 and CYP2B6, also contribute to this reaction, particularly at higher substrate concentrations. nih.gov

EnzymeAbbreviationFunctionOrganism/System
This compound Dehydrogenase EbdABCHydroxylation of this compound to (S)-1-phenylethanolAromatoleum aromaticum EbN1
(S)-1-Phenylethanol Dehydrogenase PedOxidation of (S)-1-phenylethanol to acetophenoneAromatoleum aromaticum EbN1
Acetophenone Carboxylase ApcABCDECarboxylation of acetophenone to benzoylacetateAromatoleum aromaticum EbN1
Benzoylacetate CoA-ligase BalActivation of benzoylacetate to benzoylacetyl-CoAAromatoleum aromaticum EbN1
Cytochrome P450 2E1 CYP2E1Hydroxylation of this compound to 1-phenylethanolHuman Liver Microsomes

Genomic and Proteomic Analysis of this compound Degrading Microorganisms

Genomic and proteomic studies have been instrumental in elucidating the genetic basis and regulatory networks of this compound degradation pathways in various microorganisms. The denitrifying bacterium Aromatoleum aromaticum EbN1 has been a model organism for these analyses. Its genome contains the gene clusters responsible for the anaerobic degradation of this compound. researchgate.netasm.org The genes encoding this compound dehydrogenase (ebdABC), (S)-1-phenylethanol dehydrogenase (ped), and the enzymes for subsequent steps are organized in operons. researchgate.netresearchgate.net

Proteomic analyses, such as two-dimensional difference gel electrophoresis (2D-DIGE), have confirmed the expression of these proteins during growth on this compound. asm.org These studies revealed a sequential induction of the pathway: the Ebd proteins are formed when cells are grown on this compound but not on the intermediate acetophenone, whereas the Apc (acetophenone carboxylase) proteins are formed under both conditions. asm.org This suggests a regulatory mechanism where this compound induces the upper part of the pathway, and acetophenone induces the lower part. asm.org Two-component regulatory systems, such as ediSR and adiRS, have been identified as being involved in the induction of the this compound and acetophenone degradation pathways, respectively. researchgate.netresearchgate.net

In other bacteria, such as Pseudoxanthomonas spadix BD-a59, which can degrade all six BTEX compounds, comparative genomic analysis has revealed that the genes for this compound degradation are located on genomic islands. asm.orgnih.gov This suggests that these degradation capabilities may have been acquired through horizontal gene transfer. asm.orgnih.gov Metagenomic analysis of bacterial consortia from contaminated sites has further helped to identify the key microbial players and the distribution of degradation genes within the community, revealing that while some organisms perform the initial activation of this compound, others may be specialized in metabolizing the intermediates. mdpi.com

Phytoremediation and Rhizodegradation Mechanisms Involving this compound

Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants to remove pollutants from soil, water, and air. abzums.ac.ir Studies have demonstrated that various plants can effectively remove this compound from different environmental matrices. abzums.ac.ir The removal of airborne this compound through plant leaves is a significant application of this technology, particularly for indoor air purification. abzums.ac.ir

Plants like Dracaena deremensis and Opuntia microdasys have shown the ability to completely remove this compound from the air in controlled test chambers. nih.govresearchgate.net For example, O. microdasys was able to remove a 2 ppm concentration of this compound completely within 57 hours. nih.govresearchgate.net The efficiency of removal can be influenced by the plant species, leaf area, and environmental conditions. nih.gov

Rhizodegradation, also known as phytostimulation, is a specific phytoremediation process where the degradation of contaminants in the soil is enhanced by the microbial activity within the plant's root zone (the rhizosphere). researchgate.net Plants release root exudates (sugars, amino acids, and other organic compounds) that can stimulate the growth and metabolic activity of soil microorganisms capable of degrading organic pollutants like this compound. abzums.ac.irresearchgate.net The presence of plants increases the abundance and diversity of these degrading microbes compared to unplanted soil. abzums.ac.ir The combined action of the plant and its associated microbial community can lead to more efficient and complete degradation of this compound in contaminated soils. abzums.ac.ir

Plant SpeciesInitial this compound Conc.Time for Complete RemovalRemoval Rate (mg/m³d¹)
Opuntia microdasys 2 ppm57 hours3.65
Dracaena deremensis 2 ppm100 hours2.1

Abiotic Degradation Mechanisms in Natural Systems (e.g., Hydrolysis, Photolysis in specific matrices)

In natural systems, this compound can be degraded by abiotic (non-biological) processes, primarily photolysis in the atmosphere. Due to its volatility, this compound released into the environment tends to move into the air. cdc.govepa.govcdc.gov In the atmosphere, this compound exists mainly in the vapor phase and is broken down by reacting with photochemically produced hydroxyl radicals (•OH). cdc.govtexas.gov This photo-oxidation process is the principal abiotic degradation pathway in the air, with an estimated atmospheric half-life of approximately 2 to 3 days. cdc.govepa.govcdc.gov

In aquatic environments, direct photolysis (degradation by direct absorption of sunlight) is not a significant fate process for this compound. However, indirect or sensitized photolysis can occur in surface waters. cdc.gov This process involves other substances naturally present in the water, such as humic materials, which absorb sunlight and transfer the energy to this compound, facilitating its breakdown. cdc.gov

Advanced Analytical and Spectroscopic Characterization of Ethylbenzene

Chromatographic Methodologies for Ethylbenzene (B125841) Analysis

Chromatography remains a cornerstone for the separation and analysis of volatile organic compounds (VOCs) like this compound. Modern chromatographic techniques provide the resolution required to distinguish this compound from structurally similar compounds, which is crucial for accurate assessment.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound in environmental and industrial settings. nih.govoup.com Enhancements in GC-MS technology have focused on improving detection limits, reducing analysis time, and simplifying sample preparation. For environmental monitoring, techniques such as purge-and-trap and headspace sampling are employed to preconcentrate volatile compounds like this compound from water or soil samples before GC-MS analysis. cdc.govperkinelmer.com These methods can achieve detection limits in the sub-microgram-per-liter (µg/L) range. cdc.gov For instance, a purge-and-trap GC-MS method has reported a detection limit of 0.1 μg/L for this compound in environmental samples. cdc.gov

In industrial process monitoring, real-time analysis is often critical. Fast GC-MS systems with rapid temperature programming and short capillary columns can significantly reduce analytical cycle times, allowing for timely adjustments to process conditions. gdscorp.com The use of selective ion monitoring (SIM) mode in MS enhances sensitivity and selectivity, which is particularly useful for detecting trace levels of this compound in complex matrices. chromatographyonline.com Low-pressure gas chromatography-ion trap mass spectrometry (LP-GC-IT-MS) has been shown to rapidly determine benzene (B151609), toluene (B28343), this compound, and xylene (BTEX) isomers in environmental samples within one minute, with excellent detection limits. nih.gov

Recent developments also include the use of simplified sample preparation techniques to allow for easier implementation without specialized equipment for the simultaneous analysis of this compound and other contaminants in water samples. mdpi.comresearchgate.net These advancements facilitate more efficient and widespread monitoring of this compound in various applications.

TechniqueSample MatrixSample PreparationDetection LimitReference
GC-MSWaterPurge-and-trap0.1 µg/L cdc.gov
LP-GC-IT-MSEnvironmental SamplesNot specifiedExcellent nih.gov
GC-FIDBloodHeadspace2.7 µg/L cdc.gov
GC-MSOlive OilHeadspace<5 ng/g chromatographyonline.com
GC-FIDWaterDirectly Suspended Droplet Microextraction0.8-7 ng/mL nih.gov

High-performance liquid chromatography (HPLC) offers a complementary approach to GC for the analysis of this compound, particularly for aqueous samples where direct injection is possible. ntu.edu.sg Reversed-phase HPLC is the most common mode used for separating aromatic hydrocarbons. bme.huscribd.com The separation is typically achieved using a nonpolar stationary phase (e.g., C18 or phenyl-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comlew.roresearchgate.net

One of the challenges in HPLC analysis of BTEX compounds is achieving adequate resolution, especially between this compound and the xylene isomers. rsc.org However, optimization of mobile phase composition, flow rate, and column temperature can significantly improve separation. ntu.edu.sgresearchgate.net For instance, a mobile phase of 60% methanol has been shown to provide good separation of this compound from other aromatic compounds. rsc.org The use of a diode array detector (DAD) or a fluorescence detector (FLD) can enhance the selectivity and sensitivity of HPLC methods for this compound analysis. rsc.org HPLC methods have been developed for the direct analysis of aqueous samples containing high concentrations of BTEX, which is beneficial for monitoring industrial effluents and bioremediation processes. ntu.edu.sg

Stationary PhaseMobile PhaseDetection MethodApplicationReference
Newcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidMS-compatibleGeneral analysis, impurity isolation sielc.com
Phenyl-silicaMethanol/Water or Acetonitrile/WaterUV (254 nm)Study of retention behavior lew.ro
LiChrosorb Phenomenex RP-18Acetonitrile:Aquabidest (60:40 v/v)UV (205 nm)Analysis in beverages neliti.com
C18Water/Acetonitrile (45/55 v/v)Not specifiedStudy of temperature effects on retention researchgate.net

For the analysis of highly complex mixtures containing this compound, such as petroleum products and environmental samples with numerous organic pollutants, comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced separation power. chemistry-matters.comconcawe.euresearchgate.net GCxGC utilizes two columns with different stationary phase selectivities connected by a modulator. chemistry-matters.com This setup allows for a much greater peak capacity compared to conventional one-dimensional GC, enabling the separation of co-eluting compounds. chemistry-matters.comgcms.cz

In petroleum analysis, GCxGC is invaluable for characterizing the detailed composition of fuels, where this compound is a common component. concawe.eudlr.deacs.org The structured nature of GCxGC chromatograms, where compounds of similar chemical classes elute in distinct regions, aids in the identification of different hydrocarbon groups, including mono-aromatics like this compound. chemistry-matters.comnih.govacs.org When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides both high-resolution separation and sensitive detection, making it a powerful tool for both targeted and non-targeted analysis of complex environmental samples. researchgate.net

Gas chromatography coupled with Fourier Transform Infrared Spectroscopy (GC-FTIR) is a powerful technique for the identification of compounds based on their unique infrared absorption spectra. frontiersin.orgnih.gov This method provides complementary information to mass spectrometry, as it can distinguish between isomers that may have similar mass spectra. frontiersin.orgnih.gov The coupling of GC with FTIR allows for the separation of components in a mixture followed by their individual spectroscopic analysis. researchgate.net

While less common than GC-MS, GC-FTIR can be a valuable tool for the unambiguous identification of this compound, especially in complex mixtures where chromatographic co-elution might occur. The use of deuterium (B1214612) isotope dilution (D-ID) can further enhance the quantitative accuracy of the analysis by compensating for sample loss during preparation and injection. Although specific applications of GC/D-IDFTIR for this compound are not extensively detailed in readily available literature, the principles of the technique are well-established for the analysis of various organic compounds.

Spectroscopic Techniques for this compound Research

Spectroscopic methods are indispensable for the structural elucidation and fundamental study of this compound. These techniques provide detailed information about the molecular structure and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules, including this compound. researchgate.net Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. process-nmr.comdocbrown.info

In the ¹H NMR spectrum of this compound, the protons on the benzene ring typically appear as a complex multiplet in the aromatic region (around 7.0-7.45 ppm). docbrown.inforesearchgate.net The ethyl group gives rise to two distinct signals: a quartet for the methylene (B1212753) (-CH₂) protons (around 2.63 ppm) and a triplet for the methyl (-CH₃) protons (around 1.25 ppm). docbrown.infouic.edu The splitting pattern (quartet and triplet) is due to spin-spin coupling between the adjacent methylene and methyl protons and follows the n+1 rule. docbrown.infouic.eduyoutube.com

The ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six different carbon environments in the molecule (assuming high resolution to distinguish the aromatic carbons). docbrown.info The signals for the aromatic carbons appear in the range of approximately 125-145 ppm, while the ethyl group carbons resonate at lower chemical shifts, with the -CH₂ carbon around 29 ppm and the -CH₃ carbon around 16 ppm. process-nmr.comresearchgate.net

¹H NMR Spectral Data for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J)
Aromatic (C₆H₅)~7.1 - 7.3Multiplet-
Methylene (-CH₂)~2.6Quartet~7.6 Hz
Methyl (-CH₃)~1.2Triplet~7.6 Hz

¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (ppm)
C1 (ipso)~144
C2, C6 (ortho)~128
C3, C5 (meta)~128.5
C4 (para)~126
Methylene (-CH₂)~29
Methyl (-CH₃)~16

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

In the IR spectrum of this compound, specific absorption bands correspond to the stretching and bending vibrations of its constituent bonds. Strong absorptions between 3080 and 3030 cm⁻¹ are characteristic of the aromatic C-H stretching vibrations of the benzene ring. docbrown.info Stretching vibrations for the alkyl C-H bonds in the ethyl group (CH₂ and CH₃) are observed in the 2975 to 2845 cm⁻¹ region. docbrown.info Vibrations associated with the benzene ring itself produce key peaks near 1600 and 1500 cm⁻¹. Furthermore, aryl C-H bending vibrations result in absorptions in the 770 to 690 cm⁻¹ range, which can be indicative of a monosubstituted benzene ring. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, containing a unique pattern of complex, overlapping vibrations that are definitive for the identification of this compound. docbrown.info

Raman spectroscopy provides complementary information. Studies have recorded the Raman spectra of this compound in liquid, amorphous, and crystalline states to analyze its conformational properties. core.ac.uknih.gov These spectroscopic analyses, often supported by ab initio calculations, allow for the comprehensive assignment of the observed vibrational frequencies to specific normal modes of the molecule. nih.gov Such detailed vibrational analysis is crucial for understanding molecular structure, conformation, and intermolecular interactions.

Below is a table of selected characteristic vibrational frequencies for this compound.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentSpectroscopy Type
3080 - 3030Aromatic C-H StretchIR
2975 - 2845Alkyl (CH₂, CH₃) C-H StretchIR
~1600Benzene Ring C=C StretchIR
~1500Benzene Ring C=C StretchIR
770 - 690Aryl C-H Bend (Monosubstituted Ring)IR

UV-Visible Spectroscopy for Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique for monitoring chemical reactions involving this compound by measuring the absorption of UV or visible light. spectroscopyonline.com The aromatic benzene ring in this compound contains a π-electron system that absorbs ultraviolet radiation, with a characteristic excitation peak at approximately 262 nm. aatbio.com According to Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, allowing for quantitative analysis of reactants and products over time.

A primary application of UV-Vis spectroscopy in the context of this compound is monitoring its dehydrogenation to produce styrene (B11656). This compound and styrene have distinct UV absorption spectra due to the extension of the conjugated π-system in styrene. This compound typically shows an absorption maximum around 268-271 nm, whereas styrene absorbs at a longer wavelength, approximately 291 nm. brainly.in By monitoring the change in absorbance at these specific wavelengths, the rate of conversion of this compound to styrene can be determined, providing crucial data for reaction kinetics studies. spectroscopyonline.combrainly.in

More advanced applications include operando UV-Vis diffuse reflectance spectroscopy, which has been used to study the zeolite-catalyzed alkylation of benzene with ethene to produce this compound. researchgate.net This technique allows for the in-situ identification of transient reaction intermediates, such as carbocations, providing deeper insight into the reaction mechanism as it occurs on the catalyst surface. researchgate.net

The table below illustrates the difference in absorption maxima that enables reaction monitoring.

CompoundTypical UV Absorption Maximum (λmax)
This compound~268 nm
Styrene~291 nm

Advanced Hyphenated Techniques for In-Situ and Real-Time this compound Monitoring

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of this compound in complex matrices. nih.gov These techniques offer high sensitivity and selectivity, enabling both qualitative and quantitative measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) is one of the most widely used hyphenated techniques for this compound analysis. nih.gov In GC-MS, a gas chromatograph separates volatile compounds in a mixture based on their boiling points and interactions with a stationary phase. The separated components, including this compound, then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. mdpi.com This process provides a definitive mass spectrum that can be used to identify and quantify this compound, even at trace levels in environmental or biological samples. nih.govnih.gov GC-MS is a standard method for analyzing for Benzene, Toluene, this compound, and Xylenes (B1142099) (BTEX) in various sample types. mdpi.comchemeducator.org

For true in-situ and real-time monitoring, more advanced direct mass spectrometry techniques are employed. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a powerful tool that allows for the direct, real-time detection and quantification of volatile organic compounds (VOCs) like this compound in air without requiring chromatographic separation. gcms.czresearchgate.net SIFT-MS utilizes precisely controlled chemical ionization with multiple reagent ions (e.g., H₃O⁺, NO⁺, and O₂⁺) to analyze trace gases. gcms.cz A significant advantage of this technique is its ability to distinguish between isomers. By utilizing the different reaction chemistries of this compound and xylene isomers with specific reagent ions (such as O₂⁺), SIFT-MS can achieve real-time speciation, a task that is challenging for many other direct analysis methods. gcms.czresearchgate.net

Computational Chemistry Approaches for this compound Modeling

Computational chemistry provides profound insights into the properties and reactivity of this compound at the molecular level. Using theoretical models and computer simulations, researchers can predict molecular structure, spectroscopic properties, and reaction mechanisms, complementing and guiding experimental work.

Density Functional Theory (DFT) is a prominent computational method used to study this compound. scispace.comresearchgate.net DFT calculations are employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. scispace.com These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes, as demonstrated in detailed conformational analyses of this compound. core.ac.uknih.gov

Furthermore, DFT is instrumental in modeling reaction pathways and transition states. For example, it has been used to investigate the mechanism of the oxidative dehydrogenation of this compound to styrene over various catalysts. scispace.comaiche.org Such models help elucidate the steps of the reaction, including the mechanism of hydrogen abstraction and the role of the catalyst, by calculating the activation energies for different proposed pathways. scispace.com

Computational approaches are also used to model the interactions of this compound with other materials. DFT studies have examined the adsorption of this compound on surfaces like zinc oxide (ZnO) or its interaction with novel materials such as boron nitride nanotubes, predicting adsorption energies and sensing capabilities. researchgate.netindexcopernicus.com In separation science, DFT simulations have been used to calculate the affinity of this compound to various ionic liquids, aiding in the screening and design of effective solvents for extractive distillation processes. tandfonline.com These modeling techniques are crucial for understanding molecular behavior and for the rational design of new catalysts and separation technologies.

Industrial Process Optimization and Engineering Applications of Ethylbenzene

Process Simulation and Modeling of Ethylbenzene (B125841) Production Plants (e.g., Aspen Plus)

Simulations typically model a process that includes reactors in series—often continuous stirred tank reactors (CSTRs) or packed bed reactors (PFRs)—followed by a train of distillation columns for product separation. scribd.comyoutube.com For instance, a common configuration involves reacting benzene (B151609) and ethylene (B1197577), then separating the resulting mixture in two main distillation columns: the first to recover and recycle unreacted benzene, and the second to separate the this compound product from heavier byproducts like dithis compound. scribd.comyoutube.com The models incorporate thermodynamic property packages (e.g., Peng-Robinson) to accurately predict the behavior of chemical species at various process conditions. fossee.in

Through simulation, engineers can perform sensitivity analyses to understand how variables such as reactor temperature, pressure, and feed ratios impact ethylene conversion and this compound selectivity. researchgate.netcore.ac.uk One study demonstrated that by optimizing process parameters using Aspen Plus, the yield of this compound could be increased by 0.8832%. researchgate.netscribd.com Another optimization project successfully improved the NPV of a proposed facility from a negative base case of -$23.5 million to a final value of $51.5 million by systematically adjusting operating conditions and process topology. olemiss.edu These simulations are crucial for troubleshooting, debottlenecking, and evaluating the economic feasibility of different process configurations and raw material choices before significant capital investment. olemiss.eduscribd.com

Separation and Purification Technologies for this compound (e.g., Advanced Distillation, Adsorption)

The separation and purification of this compound from the reaction mixture, particularly from C8 aromatic isomers with close boiling points, is a critical and energy-intensive part of the production process. google.commdpi.com While conventional distillation is used, advanced technologies are often required to achieve the high purity (typically >99.8 mol%) demanded by downstream processes like styrene (B11656) production. olemiss.eduwvu.edu

Extractive Distillation is a sophisticated technique employed to separate close-boiling compounds. google.com This method involves introducing a high-boiling-point solvent (an extractant) into the distillation column to alter the relative volatilities of the components, making separation easier and more economical. google.commdpi.com The selection of a suitable solvent is crucial for the effectiveness of the process. google.com One study designed an extractive distillation process using methyl phenylacetate (B1230308) as the extractant to separate this compound from a xylene mixture, followed by optimization using a genetic algorithm to minimize costs and CO2 emissions. mdpi.com

Adsorption offers another high-efficiency route for this compound purification. This technology can utilize a proprietary adsorbent within a simulated moving bed (SMB) process to selectively separate this compound from mixed C8 aromatics. neorius-tech.com The key advantage of this method is its high selectivity, which allows for the production of this compound with a purity of ≥99.9 wt% and a yield of ≥95 wt%. neorius-tech.com The process operates under mild conditions, contributing to energy efficiency and a lower carbon footprint. neorius-tech.com

The detailed design of separation units, whether tray or packed distillation columns, is essential. wvu.edu This includes determining the optimal number of trays, column diameter, and reflux ratio to balance separation efficiency with capital and operating costs. wvu.edu For a typical plant, the first distillation column is designed to separate and recycle unreacted benzene, while a second column separates the final this compound product from heavier byproducts like dithis compound, ensuring the product meets stringent purity specifications, such as having no more than 2 parts per million (ppm) of dithis compound. olemiss.eduwvu.edu

Table 1: Comparison of this compound Purification Technologies

Feature Extractive Distillation Adsorption (Simulated Moving Bed)
Principle Alters relative volatility with a solvent. google.commdpi.com Selective binding to a solid adsorbent. neorius-tech.com
Typical Purity High purity achievable. ≥99.9 wt%. neorius-tech.com
Typical Yield Dependent on solvent and process design. ≥95.0 wt%. neorius-tech.com
Key Advantage Effective for close-boiling isomers. google.com High selectivity, energy-efficient operation. neorius-tech.com
Operating Conditions Varies with solvent; involves temperature and pressure control. google.com Operates under mild conditions. neorius-tech.com
Feedstock Mixed C8 aromatics. mdpi.com Suitable for mixed xylenes (B1142099) from various sources. neorius-tech.com

Energy Efficiency and Sustainability in this compound Production Processes

Energy consumption is a major operational cost and sustainability concern in this compound production. Consequently, significant engineering efforts are focused on improving energy efficiency through process optimization and heat integration. olemiss.edujica.go.jp The alkylation reaction of benzene and ethylene is exothermic, releasing a substantial amount of heat, while the downstream dehydrogenation of this compound to styrene is highly endothermic. wvu.edu This creates a prime opportunity for heat integration between the two co-located plants. wvu.edubibliotekanauki.pl

Further energy savings can be achieved through various measures identified in plant audits and simulations:

Enhanced Heat Recovery: Installing additional heat exchangers can increase energy recovery from distillation column streams by as much as 20%. jica.go.jp

Insulation: Reinforcing the heat insulation on equipment, particularly on flanges and other high-heat-loss areas, can achieve at least a 10% energy conservation. jica.go.jp

Utility Optimization: Optimizing the steam pressure and maintenance of steam ejectors used for creating vacuums in distillation columns can reduce steam consumption by 30% or more. jica.go.jp

Operating Conditions: Optimizing reactor operating parameters, such as temperature and pressure, can lead to higher conversion and selectivity, which in turn increases process efficiency and reduces the energy required for separation and recycling. researchgate.net

By implementing these measures, facilities can significantly reduce their energy consumption, lower production costs, and minimize their environmental footprint, including reductions in CO₂, SO₂, and NOx emissions. researchgate.netjica.go.jp

Real-Time Optimization (RTO) and Model Predictive Control (MPC) of this compound Dehydrogenation Processes

To maximize efficiency and adapt to changing conditions in real-time, modern this compound dehydrogenation units increasingly employ advanced process control strategies like Real-Time Optimization (RTO) and Model Predictive Control (MPC). aidic.it These systems are particularly valuable for the complex, nonlinear dynamics of the dehydrogenation process, which is the primary route to styrene production. aidic.it The goal of this integrated framework is to improve the automation level and operational performance, especially when dealing with disturbances and mismatches between the process model and actual plant behavior. aidic.it

A typical advanced control architecture is structured in layers:

RTO Layer: At the top layer, a steady-state model of the process is used to calculate the most economically optimal set-points. This layer addresses plant-model mismatch using strategies like constraint adaptation, which makes it easier to update the model based on real-world performance. aidic.it

SSTO Layer: An economic Steady-State Target Optimization (SSTO) layer is often inserted between the RTO and MPC layers. It continuously updates the targets for the MPC based on a steady-state version of the dynamic model, acting as a bridge between the different time scales of optimization and control. aidic.it

MPC Layer: The MPC layer is responsible for the dynamic control of the process. It uses a dynamic model to predict future process behavior and calculates optimal control moves to keep the process at the set-points determined by the RTO and SSTO layers, while respecting operational constraints. For the highly nonlinear dehydrogenation process, an MPC with Nonlinear Successive Linearization (MPC-NSL) can be employed to handle the system's characteristics effectively. aidic.it

Catalyst Design and Reactor Engineering for this compound Synthesis and Conversion

Research continues to push for more efficient catalytic systems. One innovative approach is a one-step process to produce this compound directly from ethane (B1197151) and benzene, bypassing the energy-intensive step of producing ethylene first. acs.org This process utilizes a dual-active center catalyst (e.g., PtZnPr/ZSM-5), where metal sites (Pt) handle the dehydrogenation of ethane to ethylene in-situ, and acid sites on the zeolite support facilitate the subsequent alkylation of benzene. acs.org

For the conversion of this compound to styrene, the standard industrial catalyst is a potassium-promoted iron oxide catalyst. acs.orgresearchgate.net

Reactor engineering involves selecting and designing the optimal reactor type and configuration. Common choices include:

Packed Bed Reactors (PBRs): These are widely used for this compound synthesis. The design can be a single adiabatic reactor or, more commonly, a series of adiabatic beds with interstage cooling to manage the exothermic heat of reaction. wvu.edu

Reactors with Heat Exchange: To better control the temperature profile, packed bed reactors can be designed with internal heat exchange, using a fluid like Dowtherm A™ to add or remove heat along the reactor length. wvu.edu

The physical design of the reactor and catalyst pellets is also critical. Parameters such as catalyst pellet size and shape, packed bed voidage, and effective diffusivity influence reaction rates and pressure drop across the reactor. core.ac.ukwvu.edu Optimization of reactor volume is a key parametric decision; studies have shown that adjusting the total volume of a reactor series can have a significant impact on conversion and the process NPV. core.ac.uk

Table 2: Overview of Catalysts in this compound Processes

Process Catalyst Type Key Features
EB Synthesis (Alkylation) Zeolite-based (e.g., ZSM-5) High activity and selectivity; long operational life. scribd.com
EB Synthesis (One-Step) Dual-function (e.g., PtZnPr/ZSM-5) Combines ethane dehydrogenation and benzene alkylation. acs.org
EB Conversion (Dehydrogenation) Potassium-promoted Iron Oxide Standard industrial catalyst for styrene production. acs.orgresearchgate.net

Integration of this compound Production with Downstream Chemical Processes (e.g., Styrene Production)

The production of this compound is overwhelmingly tied to its downstream conversion into styrene, which is a major commodity monomer for polymers like polystyrene. wvu.eduolemiss.edu As a result, it is standard industry practice to have this compound and styrene production facilities located on the same site. wvu.edu This co-location allows for significant process integration, primarily focused on energy and material streams, which enhances economic performance and sustainability. wvu.eduscispace.com

Material integration is also key. The high-purity this compound product from the synthesis unit serves as the direct feedstock for the dehydrogenation reactors. fossee.inneorius-tech.com Furthermore, unreacted this compound from the styrene separation section is recycled back to the dehydrogenation feed, maximizing raw material efficiency. fossee.in Some process schemes also explore integrating the this compound plant with an upstream ethylene plant. In one such concept, a dilute ethylene stream from an ethylene plant's demethanizer is fed directly to the this compound unit, simplifying the process flow. scispace.com This tight integration of processes, from raw materials to final monomer production, is a hallmark of modern, efficient petrochemical complexes. wvu.eduresearchgate.net

Future Directions and Emerging Research Avenues in Ethylbenzene Science

The field of ethylbenzene (B125841) science is continuously evolving, driven by the need for more sustainable production methods, higher efficiency, and a deeper understanding of its environmental fate and impact. Researchers are exploring innovative approaches ranging from green chemistry and advanced materials to sophisticated computational modeling and real-time monitoring techniques. These emerging avenues promise to reshape the lifecycle of this compound, from its synthesis to its environmental footprint.

Q & A

Q. How can ethylbenzene exposure be accurately measured in biological samples?

this compound exposure can be quantified via detection of its metabolites, mandelic acid and phenylglycolic acid, in urine or through direct measurement in blood. Gas chromatography-mass spectrometry (GC-MS) is commonly used, with sensitivity as low as 0.008–0.012 ppb in blood. Portable breath collection systems are emerging for field applications, though further validation is needed for tissue-specific measurements .

Q. What statistical methods are recommended for analyzing this compound concentration trends in groundwater?

Linear regression and time-series analysis are effective for evaluating natural attenuation. For instance, regression models applied to monitoring well data (e.g., MW-7, MW-12) predicted this compound concentration declines to regulatory standards over 20–30 years. Variability in trends may reflect heterogeneous source distribution or well-screen positioning .

Q. What are the best practices for designing in vitro studies to assess this compound's hepatotoxic effects?

Use rodent models (rats/mice) with controlled inhalation or ingestion exposure. Key endpoints include liver weight changes, histopathological alterations, and biomarkers like serum ALT/AST. Chronic studies should monitor tumorigenicity (e.g., liver/kidney neoplasms) over 18–24 months, aligning with protocols from toxicological profiles .

Q. How do co-contaminants affect this compound bioremediation efficiency?

Co-contaminants like toluene or xylene can enhance or inhibit biodegradation via competitive microbial metabolism. Experimental designs should include microcosm studies with BTEX mixtures under aerobic/anaerobic conditions, tracking degradation rates via GC or isotopic labeling .

Q. What GC-MS parameters optimize this compound detection in field studies?

Use Air Confirm mode for on-site sampling, coupled with NIST library matching for compound verification. Calibrate with internal standards (e.g., deuterated this compound) and maintain column temperatures between 40–250°C for optimal separation .

Advanced Research Questions

Q. What methodologies distinguish physical vs. biological isotope fractionation during this compound transport?

Flow-through microcosms with labeled isotopologues (e.g., perdeuterated this compound) can isolate transverse dispersion effects from biodegradation. Reactive transport modeling with nonlinear dispersion coefficients and Monod kinetics is critical to quantify fractionation contributions from physical (dispersion) vs. biological (enzymatic preference) processes .

Q. How do catalytic systems influence this compound dehydrogenation selectivity?

Compare chromia-alumina catalysts (traditional) with mixed oxides (e.g., V₂O₅-Fe₂O₃/Al₂O₃-TiO₂) under CO₂ or O₂ environments. Use fixed-bed reactors with online GC to monitor styrene yield and by-products. Isotopic tracing (e.g., ¹⁴C labeling) reveals carbon redistribution mechanisms .

Q. How can PBPK models for this compound be optimized using chemical analogues?

Select analogues (e.g., xylene, toluene) based on structural similarity and shared pharmacokinetic parameters (e.g., partition coefficients, metabolic rates). Validate models against rat inhalation data (100 ppm, 4-hour exposure) and prioritize chemicals with high correlation coefficients (>0.85) in cross-species extrapolation .

Q. What role does transverse dispersion play in isotopic fractionation of this compound plumes?

Transverse dispersion dominates isotopic shifts at plume fringes under steady-state transport. Numerical simulations using compound-specific dispersion coefficients (e.g., nonlinear dependency on velocity gradients) replicate observed ¹³C/¹²C fractionation patterns in homogeneous porous media .

Q. How can fungal advanced oxidation processes (AOPs) degrade this compound?

Utilize Trametes versicolor cultures to generate extracellular hydroxyl radicals (•OH). Optimize conditions (pH, O₂ pressure) to maximize •OH production, quantified via electron paramagnetic resonance (EPR). Compare degradation rates of this compound with BTEX mixtures in batch reactors .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in groundwater trend analyses (e.g., MW-7 vs. MW07-24) highlight the need for site-specific hydrogeological characterization .
  • Model Limitations : PBPK models based on non-analogues (e.g., dichloromethane) show poor alignment with this compound pharmacokinetics, underscoring the importance of structural similarity in analogue selection .
  • Catalyst Design : Potassium dichromate (K₂Cr₂O₇) additives improve acetophenone selectivity in this compound oxidation by accelerating peroxide decomposition rather than altering catalyst activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.